molecular formula C10H10ClNO3 B183188 4-Chloro-2-(propanoylamino)benzoic acid CAS No. 274901-75-6

4-Chloro-2-(propanoylamino)benzoic acid

Cat. No. B183188
M. Wt: 227.64 g/mol
InChI Key: WROIVUCRBDYZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-(propanoylamino)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of 4-Chlorobenzoic acid, which is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

Scientific Research Applications

Crystal Engineering and Halogen Bond Interactions

4-Chloro-2-(propanoylamino)benzoic acid has been used in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. The study demonstrated the significance of halogen bonds, particularly Cl···O interactions, in the crystal structures of these molecular salts. These interactions were crucial for the stability of the crystal structures, showcasing the compound's utility in the design and development of new molecular materials (Oruganti et al., 2017).

Phase Behavior Modeling in Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives like 4-Chloro-2-(propanoylamino)benzoic acid are model compounds. Understanding their phase behavior is essential for process design. A study employed the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids, providing valuable insights for pharmaceutical process development (Reschke et al., 2016).

Corrosion Inhibition

Derivatives of 4-Chloro-2-(propanoylamino)benzoic acid have been investigated as corrosion inhibitors for carbon steel in acidic media. The compounds showed significant inhibitive action by adsorbing on the steel surface through active centers in their structures, highlighting their potential use in industrial applications to prevent corrosion (Fouda et al., 2008).

Organic Dye Synthesis for Solar Cells

A derivative of benzoic acid, 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid, has been used as an electron acceptor unit in the design and synthesis of organic dyes for dye-sensitized solar cells (DSSCs). The study showcases the compound's relevance in the development of renewable energy technologies (Ferdowsi et al., 2018).

properties

IUPAC Name

4-chloro-2-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROIVUCRBDYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361752
Record name 4-chloro-2-(propanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(propanoylamino)benzoic acid

CAS RN

274901-75-6
Record name 4-chloro-2-(propanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.